2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C17H16N2OS2 and its molecular weight is 328.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones and related compounds due to their potential as analgesic, anti-inflammatory agents, and their general pharmacological activities. The compounds are synthesized through innovative routes involving reactions with different aldehydes and ketones, highlighting the versatility and the synthetic accessibility of thienopyrimidinone derivatives (Alagarsamy, Vijayakumar, & Raja Solomon, 2007; Sauter & Deinhammer, 1973).
Microwave Assisted Synthesis
The use of microwave irradiation has been applied to accelerate the synthesis of novel thiadiazolothienopyrimidines, demonstrating the efficiency of microwave-assisted reactions in producing complex heterocyclic compounds from 3-amino-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one (Prasad, Raziya, & Kishore, 2007).
Biological and Pharmacological Activities
Several studies have synthesized derivatives of 2-mercapto-thieno[2,3-d]pyrimidine and evaluated their biological activities. For instance, derivatives have shown moderate to significant activities against various bacterial and fungal species, underscoring the potential of these compounds in antimicrobial therapy (Gomha, 2009; Ashalatha et al., 2007).
Anticancer Potential
Research into 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives has provided insights into their cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy. The studies have focused on evaluating the compounds' effects on various cancer cell lines, revealing some derivatives with significant cytotoxic activities (Mavrova et al., 2016).
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of 2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one derivatives have been a significant area of research. Studies have indicated that some derivatives exhibit potent anti-inflammatory and analgesic activities, which could be valuable for developing new therapeutic agents (Alagarsamy, Shankar, & Solomon, 2007).
Mechanism of Action
Target of Action
The primary target of this compound is the GABA A receptor . GABA A receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system. They play a crucial role in reducing neuronal excitability and are often the target of drugs used to treat conditions such as anxiety, insomnia, and epilepsy.
Mode of Action
The compound interacts with the GABA A receptor at two sites: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction suggests an inhibitory effect on the receptor, which could result in decreased neuronal excitability.
Result of Action
The compound has been found to have neurotropic activity in vivo in rats and mice . Specifically, it has demonstrated anticonvulsant effects, as well as anxiolytic and behavior-activating effects . These results suggest that the compound could potentially be used in the treatment of conditions such as epilepsy and anxiety disorders.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins . For instance, it has been found to exhibit neurotropic activity, suggesting potential interactions with neuronal proteins or enzymes .
Cellular Effects
Some studies have suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
11-(2-phenylethyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-16-14-12-7-4-8-13(12)22-15(14)18-17(21)19(16)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULGALACVZUJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976843 |
Source
|
Record name | 3-(2-Phenylethyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6133-11-5 |
Source
|
Record name | 3-(2-Phenylethyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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